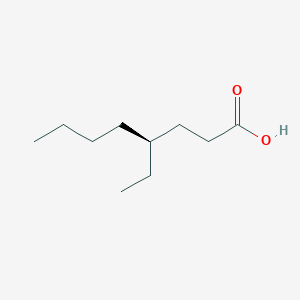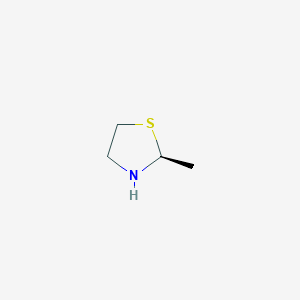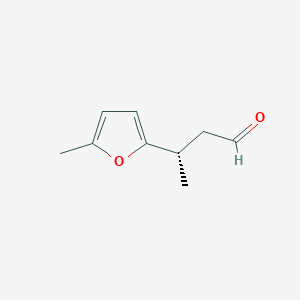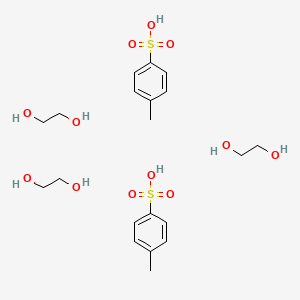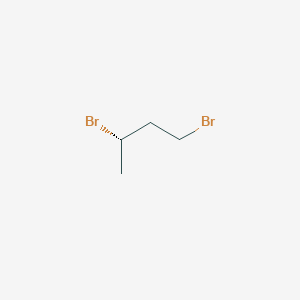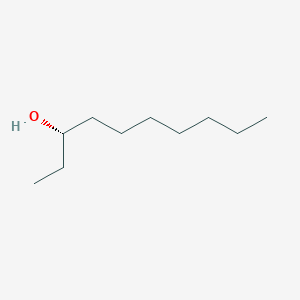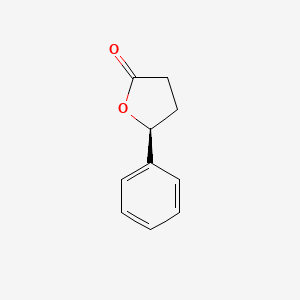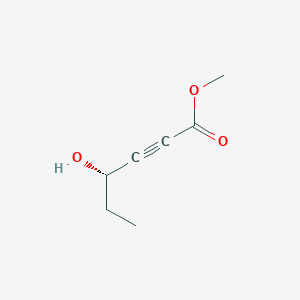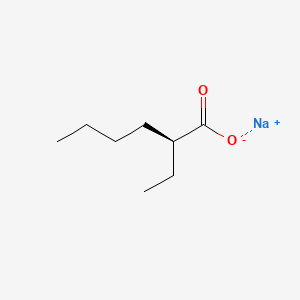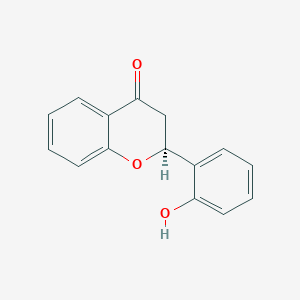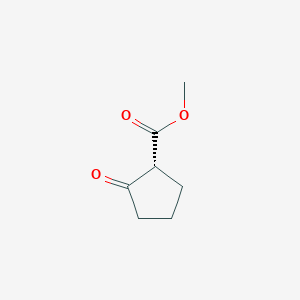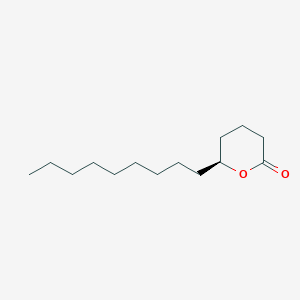
(6S)-6-Nonyltetrahydro-2H-pyran-2-one
Overview
Description
(6S)-6-Nonyltetrahydro-2H-pyran-2-one is an organic compound belonging to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-Nonyltetrahydro-2H-pyran-2-one typically involves the cyclization of hydroxy acids or the intramolecular esterification of hydroxy esters. One common method is the acid-catalyzed cyclization of 6-hydroxydecanoic acid. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid, leading to the formation of the lactone ring.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using lipases or esterases can be employed to catalyze the cyclization process, providing a more environmentally friendly and efficient route compared to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions: (6S)-6-Nonyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or esters.
Scientific Research Applications
(6S)-6-Nonyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure is similar to certain natural products, making it useful in studying biological pathways and enzyme interactions.
Industry: Used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (6S)-6-Nonyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical pathways. The nonyl side chain may also play a role in modulating the compound’s hydrophobic interactions with biological membranes or proteins.
Comparison with Similar Compounds
(6S)-6-Decyltetrahydro-2H-pyran-2-one: Similar structure with a decyl side chain.
(6S)-6-Octyltetrahydro-2H-pyran-2-one: Similar structure with an octyl side chain.
(6S)-6-Heptyltetrahydro-2H-pyran-2-one: Similar structure with a heptyl side chain.
Uniqueness: (6S)-6-Nonyltetrahydro-2H-pyran-2-one is unique due to its specific side chain length, which can influence its physical and chemical properties, such as solubility and volatility. This uniqueness makes it particularly valuable in applications where specific hydrophobic interactions are required.
Properties
IUPAC Name |
(6S)-6-nonyloxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h13H,2-12H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQYTJLYRIFFCO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H]1CCCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296764 | |
| Record name | (6S)-Tetrahydro-6-nonyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129263-76-9 | |
| Record name | (6S)-Tetrahydro-6-nonyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129263-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6S)-Tetrahydro-6-nonyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



